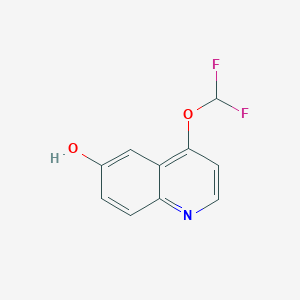
4-(Difluoromethoxy)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)quinolin-6-ol is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a difluoromethoxy group at the 4-position and a hydroxyl group at the 6-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is reacted with a difluoromethoxy reagent under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely . The choice of reagents and solvents is also influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-(Difluoromethoxy)quinolin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)quinolin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interfere with DNA replication and transcription processes, leading to cell death in microbial and cancer cells . The pathways involved include inhibition of DNA gyrase and topoisomerase IV, which are essential for DNA supercoiling and replication .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Difluoromethoxy)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, it has a difluoromethoxy group at the 4-position and a hydroxyl group at the 6-position, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)quinolin-6-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-2-1-6(14)5-7(8)9/h1-5,10,14H |
InChI Key |
SYPLLXOGKWYYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


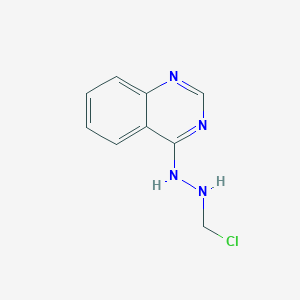
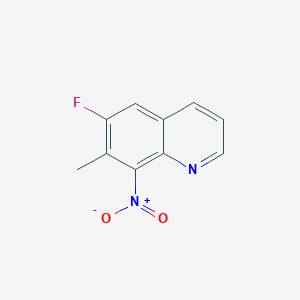
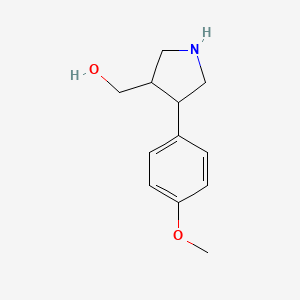
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)


![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
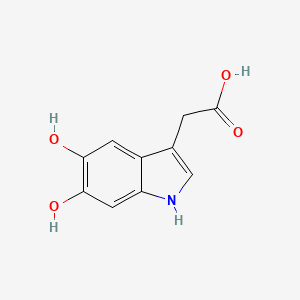
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)
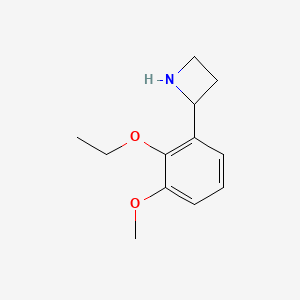
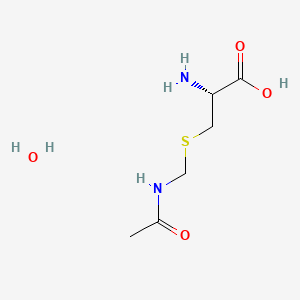
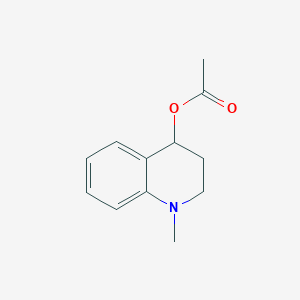
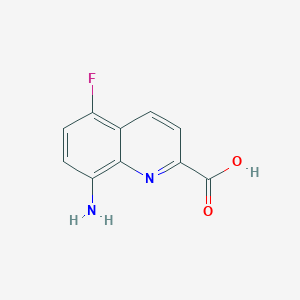
![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)
